molecular formula C16H16FNO4S B11082900 Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11082900
M. Wt: 337.4 g/mol
InChI Key: UUXKNJUYVVBLCE-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenoxy group, an acetamido group, and a dimethylthiophene carboxylate moiety

Preparation Methods

The synthesis of METHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Fluorophenoxy Acetamide: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride, which is then reacted with an amine to yield the corresponding acetamide.

    Synthesis of the Dimethylthiophene Carboxylate: The thiophene ring is constructed through a series of reactions involving the formation of a thiophene intermediate, followed by methylation and carboxylation to introduce the dimethyl and carboxylate groups.

    Coupling Reaction: The final step involves the coupling of the fluorophenoxy acetamide with the dimethylthiophene carboxylate under appropriate reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

METHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique molecular structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

METHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Methyl 2-[2-(4-chlorophenoxy)acetamido]propanoate: This compound has a similar structure but with a chlorophenoxy group instead of a fluorophenoxy group, leading to different chemical and biological properties.

    Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate: This compound contains a thiazole ring instead of a thiophene ring, which may result in different reactivity and applications.

    2-(2-chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide:

The uniqueness of METHYL 2-[2-(4-FLUOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16FNO4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16FNO4S/c1-9-10(2)23-15(14(9)16(20)21-3)18-13(19)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19)

InChI Key

UUXKNJUYVVBLCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)F)C

Origin of Product

United States

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